5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine

Cross-Coupling Medicinal Chemistry Synthetic Methodology

This halogenated furo[2,3-b]pyridine building block features a C5 bromide for Pd-catalyzed cross-coupling and a C2 dimethoxymethyl group that unmasks to a bioorthogonal aldehyde. The orthogonal reactivity enables modular, sequential diversification—install aryl/heteroaryl groups at C5, then functionalize C2 via reductive amination or oxime ligation—without core scaffold re-optimization. Replace the bromine late-stage to tune logP and target affinity. Ideal for kinase inhibitor (FAK, CB1R, CaMKK2, IRAK4) and chemical probe libraries. Avoid generic analogs that lack orthogonal handles or require harsher conditions.

Molecular Formula C10H10BrNO3
Molecular Weight 272.09 g/mol
CAS No. 1299607-36-5
Cat. No. B1523840
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine
CAS1299607-36-5
Molecular FormulaC10H10BrNO3
Molecular Weight272.09 g/mol
Structural Identifiers
SMILESCOC(C1=CC2=CC(=CN=C2O1)Br)OC
InChIInChI=1S/C10H10BrNO3/c1-13-10(14-2)8-4-6-3-7(11)5-12-9(6)15-8/h3-5,10H,1-2H3
InChIKeyIXLMUAFAQHGKIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine (CAS 1299607-36-5) Procurement & Structural Overview for Medicinal Chemistry


5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine (CAS 1299607-36-5) is a halogenated heterocyclic building block comprising a furo[2,3-b]pyridine core substituted with a bromine atom at the 5-position and a dimethoxymethyl (protected aldehyde) group at the 2-position . This scaffold belongs to the broader class of furopyridines, which are widely recognized as privileged hinge-binding motifs in kinase inhibitor design [1]. The compound is typically supplied as a solid with reported purity ≥95% and a molecular weight of 272.09 g/mol (C10H10BrNO3) . Its dual functional handles—the C5 bromide for Pd-catalyzed cross-coupling and the C2 dimethoxymethyl moiety for post-coupling aldehyde unmasking—enable sequential, chemoselective diversification that is not achievable with simpler furopyridine cores lacking orthogonal reactivity [2].

Why 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine Is Not Interchangeable with Other Furopyridine Building Blocks


Generic substitution of this building block with a close analog—such as the 5-chloro variant (CAS 1299607-74-1) or the parent 2-(dimethoxymethyl)furo[2,3-b]pyridine lacking a halogen—is precluded by fundamental differences in reactivity and synthetic utility. The C5 bromine atom provides a kinetically distinct oxidative addition rate in Pd-catalyzed cross-couplings compared to chlorine, directly impacting achievable yields and the scope of compatible boronic acids/partners [1]. Furthermore, the presence of the 5-bromo substituent confers electronic and steric effects that influence downstream biological activity, as demonstrated by structure-activity relationship (SAR) studies on furopyridine-based kinase inhibitors where halogen identity modulates target affinity and selectivity [2]. Attempts to replace this compound with a non-halogenated core or an alternative halogenated analog (e.g., 5-iodo) would necessitate re-optimization of both synthetic routes and biological profiles, as the orthogonal reactivity of the 5-bromo handle—particularly in sequential chemoselective cross-coupling at the 3-position of the furan ring—cannot be replicated by chloro or unsubstituted congeners [3].

Quantitative Differentiation Evidence: 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine vs. Key Comparators


Comparative Reactivity in Palladium-Catalyzed Cross-Coupling: 5-Bromo vs. 5-Chloro Furopyridine Derivatives

The 5-bromo substituent in furo[2,3-b]pyridine cores demonstrates superior reactivity in Suzuki-Miyaura cross-coupling reactions compared to the corresponding 5-chloro analog. While quantitative comparative kinetic data for the exact 2-(dimethoxymethyl)-substituted pair is not reported in peer-reviewed literature, class-level inference from general aryl halide reactivity establishes that aryl bromides undergo oxidative addition to Pd(0) catalysts approximately 50–100 times faster than aryl chlorides under standard conditions (e.g., Pd(PPh3)4, aqueous Na2CO3, dioxane, 80–100 °C) [1]. This kinetic advantage translates to higher isolated yields when using the 5-bromo building block: reported Suzuki couplings of 5-bromofuro[2,3-b]pyridine derivatives proceed with yields ranging from 64% to >90%, whereas analogous chloro-substituted furopyridines often require harsher conditions (elevated temperature, specialized ligands) or result in lower conversion .

Cross-Coupling Medicinal Chemistry Synthetic Methodology

Orthogonal Protecting Group Strategy: Dimethoxymethyl as a Latent Aldehyde for Post-Coupling Diversification

The 2-(dimethoxymethyl) substituent serves as a masked aldehyde that remains intact during Pd-catalyzed cross-coupling at the 5-position, enabling a sequential diversification strategy not possible with free aldehydes or esters. In contrast, the analogous 5-bromo-2-carbaldehyde or 2-carboxylate esters are susceptible to side reactions (e.g., decarbonylation, ester hydrolysis) under basic coupling conditions [1]. Acidic deprotection of the dimethoxymethyl group to the aldehyde can be achieved in near-quantitative yield (>95%) using mild aqueous acid (e.g., 1 M HCl in THF/H2O, room temperature, 2 h), providing a clean, orthogonal handle for subsequent reductive aminations or Grignard additions [2]. This contrasts with the 2-unsubstituted furopyridine core, which lacks a functional group for further elaboration at the 2-position without de novo C–H functionalization, thereby limiting library diversity.

Protecting Groups Synthetic Methodology Late-Stage Functionalization

Influence of 5-Bromo Substitution on Biological Target Affinity: A Class-Level SAR Comparison

Within the furo[2,3-b]pyridine class, the identity of the 5-position substituent significantly modulates binding affinity for kinase targets. A comparative SAR analysis of cannabinoid-1 receptor (CB1R) inverse agonists revealed that the 5-bromo derivative exhibits an IC50 of 5.4 nM, whereas the corresponding 5-chloro analog shows an IC50 of 7.2 nM—a 1.33-fold improvement in potency for the bromo compound [1]. Although this data originates from a different 2-substituent series (2-aryl vs. 2-dimethoxymethyl), it establishes a class-level trend that the 5-bromo substituent often confers superior potency relative to 5-chloro and 5-unsubstituted analogs in kinase and GPCR targets. Furthermore, in a distinct FAK inhibition study, furo[2,3-b]pyridine derivatives bearing bromine at C5 (among other substitutions) achieved IC50 values as low as 50.98 nM, demonstrating that the 5-bromo core can be elaborated into highly potent kinase inhibitors [2].

Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Gram-Scale Synthetic Accessibility via Chemoselective Cross-Coupling Routes

A concise 4-step synthetic route to furo[2,3-b]pyridines bearing handles at the 3- and 5-positions has been demonstrated on multi-gram scale, with overall yields of 50–91% for the core scaffold [1]. The presence of the 5-bromo substituent is essential for chemoselective Pd-mediated cross-coupling at the 3-position of the furan ring, as demonstrated in the preparation of CaMKK2 inhibitors where 5-bromofuro[2,3-b]pyridine underwent selective Suzuki coupling to install an aryl group at C3 without interference from the C5 bromide [2]. This chemoselectivity is attributed to the differential electronic environment of the two positions, and the bromine atom’s moderate reactivity allows it to remain intact during the first coupling step, serving as a latent handle for subsequent diversification. In contrast, the 5-chloro analog often exhibits poor selectivity under similar conditions, leading to mixtures of mono- and bis-coupled products [3].

Scale-Up Synthesis Cross-Coupling Process Chemistry

Recommended Procurement-Driven Applications for 5-Bromo-2-(dimethoxymethyl)furo[2,3-b]pyridine


Parallel Synthesis of Kinase-Focused Compound Libraries via Sequential Cross-Coupling

The orthogonal reactivity of the 5-bromo and 2-dimethoxymethyl handles makes this compound ideal for generating diverse kinase inhibitor libraries. A typical workflow involves (1) Suzuki-Miyaura coupling at C5 to install aryl/heteroaryl groups, followed by (2) acidic deprotection to the aldehyde, and (3) reductive amination or Grignard addition at C2. This modular sequence, validated by class-level precedent [1], enables the rapid synthesis of dozens to hundreds of analogs from a single core scaffold, maximizing SAR exploration efficiency. Procurement of this building block is particularly advantageous for programs targeting FAK, CB1R, CaMKK2, or IRAK4, where furopyridine-based inhibitors have demonstrated nanomolar potency [2][3].

Late-Stage Functionalization in Medicinal Chemistry Lead Optimization

The 5-bromo substituent serves as a versatile handle for late-stage diversification of advanced intermediates. In lead optimization campaigns, the bromine atom can be replaced with a wide array of substituents via Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) without altering the core scaffold’s pre-optimized substitution pattern [1]. This allows medicinal chemists to fine-tune physicochemical properties (e.g., logP, solubility) and target affinity while maintaining the core hinge-binding motif. The 5-chloro analog, in contrast, is less reactive and often requires specialized ligands or forcing conditions, limiting its utility in late-stage diversification [4].

Gram-Scale Synthesis of Key Intermediates for Preclinical Candidate Development

For programs advancing a furopyridine-based lead into preclinical development, this building block provides a reliable entry point for multi-gram synthesis of key intermediates. The established 4-step route to functionalized furo[2,3-b]pyridines has been demonstrated on multi-gram scale with only one chromatographic purification required, making it amenable to process chemistry optimization [1]. The 5-bromo derivative’s balanced reactivity (more reactive than 5-chloro, less prone to homocoupling than 5-iodo) ensures reproducible, high-yielding cross-couplings, a critical factor for cost-effective scale-up and supply chain reliability.

Chemoselective Bioconjugation and Chemical Probe Synthesis

The dimethoxymethyl group can be deprotected to an aldehyde, which serves as a bioorthogonal handle for oxime/hydrazone ligation with aminooxy- or hydrazide-functionalized biomolecules (e.g., antibodies, peptides, oligonucleotides). This enables the construction of chemical probes (e.g., fluorescent or biotinylated analogs) for target engagement studies or affinity pull-downs [5]. The 5-bromo group can be independently functionalized with a reporter tag or a solubility-enhancing moiety prior to bioconjugation. This orthogonal functionalization strategy is not achievable with simpler furopyridine cores lacking a protected aldehyde, positioning this compound as a unique scaffold for chemical biology applications.

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